N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide” is a compound that combines sulfonamide and benzodioxane fragments in its structure . It’s part of a series of biologically active compounds known as sulfa drugs or sulfonamides . These compounds are known for their exceptional bioactivities against numerous infections and bacterial strains .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The structures of all synthesized derivatives were confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis
The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .Physical And Chemical Properties Analysis
The molecular formula of the compound is C22H26N2O4S and its molecular weight is 414.5 g/mol.Scientific Research Applications
Medicinal Chemistry and Therapeutics
The chiral motif of 2,3-dihydro-1,4-benzodioxane plays a pivotal role in diverse medicinal substances and bioactive natural compounds. Notable therapeutic agents containing this motif include:
Antibacterial Activity
This compound demonstrates antibacterial potential. It inhibits bacterial biofilm growth, particularly against Bacillus subtilis (60.04% inhibition) and Escherichia coli (60.04% inhibition) .
Structural Insights
The presence of signals at δ 64 ppm in the N-{3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]quinoxalin-2-yl}-3-methylbenzene-1-sulfonamide molecule is characteristic of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety. Additionally, a significant downfield shift (δ 121 ppm) for the C-7 signals, influenced by the ortho effect of the sulfamoyl group on C-6, is observed .
Other Applications
These compounds are also widely used in:
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are cholinesterases and lipoxygenase enzymes . Cholinesterases are key enzymes involved in the regulation of the neurotransmitter acetylcholine, playing a crucial role in neural signal transmission. Lipoxygenase enzymes are involved in the metabolism of arachidonic acid, a key player in inflammation and immune responses.
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to alterations in the biochemical processes they regulate. For cholinesterases, this results in an increase in acetylcholine levels, affecting neural signal transmission. For lipoxygenase enzymes, the inhibition can disrupt the production of certain inflammatory mediators.
Biochemical Pathways
The inhibition of cholinesterases impacts the cholinergic pathway, which plays a key role in memory, learning, and muscle activation. The disruption of lipoxygenase activity affects the arachidonic acid pathway, altering the production of leukotrienes, which are involved in inflammatory responses .
Result of Action
The inhibition of cholinesterases can lead to enhanced neural signaling due to increased acetylcholine levels, which may have implications in conditions like Alzheimer’s disease . The disruption of lipoxygenase activity can lead to altered inflammatory responses, potentially reducing inflammation .
properties
IUPAC Name |
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-15-5-4-6-17(13-15)32(28,29)27-23-22(25-18-7-2-3-8-19(18)26-23)24-16-9-10-20-21(14-16)31-12-11-30-20/h2-10,13-14H,11-12H2,1H3,(H,24,25)(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKMRLOWBYXDGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC5=C(C=C4)OCCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.